Methyl 4,4,4-trichlorobutanoate

Vue d'ensemble

Description

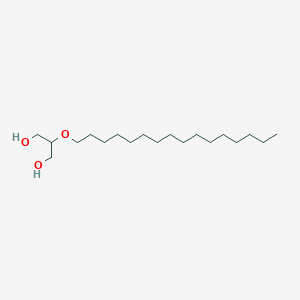

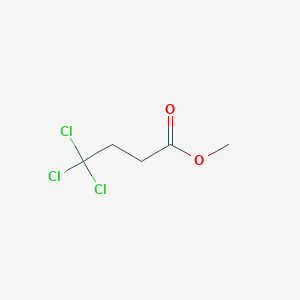

Methyl 4,4,4-trichlorobutanoate is a chemical compound with the CAS Number: 19376-57-9 . It has a molecular weight of 205.47 and its IUPAC name is methyl 4,4,4-trichlorobutanoate . It is a colorless to light yellow liquid .

Molecular Structure Analysis

The InChI code for Methyl 4,4,4-trichlorobutanoate is 1S/C5H7Cl3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 7 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Methyl 4,4,4-trichlorobutanoate is a colorless to light yellow liquid . It has a molecular weight of 205.47 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Conformational Dynamics

Methyl 4,4,4-trichlorobutanoate shows significant dynamic phenomena, as observed in a study involving [D3]methyl (2SR,3RS)-2-methyl-4,4,4-trichlorobutanoate-2-yl radical. This compound exhibits interesting conformational dynamics, evident from EPR spectroscopy and quantum chemical calculations, indicating potential applications in the study of radical behaviors and molecular interactions (Spichty et al., 2001).

Spectroscopic and Structural Investigations

4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, a derivative of butanoic acid, has been extensively studied for its spectroscopic and structural properties. Research suggests its potential for biological applications due to its molecular stability and significant interactions like hydrogen bonding and Van der Waals interaction, as identified in molecular geometry and electron localization function studies (Vanasundari et al., 2018).

Pharmaceutical Preservative and Sedative Hypnotic

Chlorobutanol, a derivative of Methyl 4,4,4-trichlorobutanoate, serves as a chemical preservative and a sedative hypnotic, showing inhibition of brain type voltage-gated sodium channels. This application is crucial in understanding its mechanism of action in various pharmaceutical products (Kracke & Landrum, 2011).

Synthesis of Chiral Intermediates

The compound is used in synthesizing chiral intermediates like Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a crucial intermediate of sitagliptin. Its synthesis from L-aspartic acid demonstrates its application in the production of complex pharmaceutical compounds (Zhang Xingxian, 2012).

Ketene N-Benzoylaminal Synthesis

It reacts with benzoylcyanamide to form ketene N-benzoylaminal, showing potential applications in synthetic organic chemistry and the development of novel compounds (Prezent & Dorokhov, 2012).

Chlorinolysis of Methionine Derivatives

Methyl 4,4,4-trichlorobutanoate is involved in the chlorinolysis of methionine derivatives, an essential reaction in amino acid chemistry with implications in biochemical pathways and pharmaceutical synthesis (Urabe, Miyoshi, & Matsumoto, 1975).

Enantioselective Cyclisation

It undergoes enantioselective cyclisation reactions to produce compounds with axial chirality, highlighting its role in stereoselective synthesis which is significant in the pharmaceutical industry (Betts et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4,4,4-trichlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEHQWOCCPLELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316073 | |

| Record name | Methyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,4,4-trichlorobutanoate | |

CAS RN |

19376-57-9 | |

| Record name | 19376-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of conformational dynamics in the methyl 4,4,4-trichlorobutanoate-derived radical?

A1: The research paper [] investigates the conformational dynamics of the (2SR,3RS)-2-methyl-4,4,4-trichlorobutanoate-2-yl radical, which is derived from methyl 4,4,4-trichlorobutanoate. The study utilizes Electron Paramagnetic Resonance (EPR) spectroscopy and quantum chemical calculations to demonstrate that this radical exhibits dynamic behavior. Specifically, it exists in two minimum conformations, labeled B and D, both characterized by planar radical centers. These conformations interconvert with an energy barrier of 12.0 ± 1.8 kJ.mol -1 (experimental) or 11.0 kJ.mol -1 (calculated) []. This dynamic behavior could have implications for the reactivity and potential applications of this radical in chemical reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)